
Dysprosium--indium (1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dysprosium–indium (1/3) is a compound formed by the combination of dysprosium and indium in a 1:3 ratio. Dysprosium is a rare-earth element with the symbol Dy and atomic number 66, known for its high magnetic susceptibility and thermal neutron absorption cross-section . Indium, on the other hand, is a post-transition metal with the symbol In and atomic number 49, known for its malleability and ability to form various complexes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of dysprosium–indium (1/3) typically involves the coprecipitation of their hydroxides from solutions of their nitrate and chloride salts using ammonia . The resulting hydroxides are then subjected to thermal decomposition at temperatures up to 500°C to produce nanodispersed mixed oxides of indium and dysprosium .
Industrial Production Methods: Industrial production of dysprosium–indium (1/3) may involve ion-exchange and solvent extraction techniques to separate dysprosium and indium ions from their respective ores . These processes selectively separate the elements based on their chemical properties, followed by coprecipitation and thermal decomposition to obtain the desired compound.
Types of Reactions:
Oxidation: Dysprosium reacts with oxygen to form dysprosium(III) oxide (Dy₂O₃).
Substitution: Dysprosium and indium can undergo substitution reactions with halogens to form their respective halides.
Common Reagents and Conditions:
Oxidation: Oxygen gas at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Halogens like fluorine, chlorine, bromine, and iodine at room temperature or slightly elevated temperatures.
Major Products Formed:
- Dysprosium(III) oxide (Dy₂O₃)
- Indium metal (In)
- Dysprosium halides (DyX₃, where X = F, Cl, Br, I)
- Indium halides (InX₃, where X = F, Cl, Br, I)
Applications De Recherche Scientifique
Chemistry: Dysprosium–indium (1/3) is used in the synthesis of advanced materials, including nanodispersed mixed oxides, which have applications in catalysis and materials science .
Biology and Medicine: Indium complexes are known for their antimicrobial, anticancer, and radiopharmaceutical applications . Dysprosium’s high magnetic susceptibility makes it useful in magnetic resonance imaging (MRI) contrast agents .
Industry: The compound is used in the production of high-performance magnets, control rods in nuclear reactors, and data storage devices due to its magnetic properties .
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
Dysprosium–gallium (1/3): Similar magnetic properties but different chemical reactivity due to gallium’s lower atomic number.
Dysprosium–aluminum (1/3): Used in similar applications but has different thermal and mechanical properties.
Indium–gadolinium (1/3): Similar applications in medical imaging but different magnetic properties due to gadolinium’s higher atomic number.
Uniqueness: Dysprosium–indium (1/3) stands out due to its combination of high magnetic susceptibility from dysprosium and the versatile chemical reactivity of indium, making it suitable for a wide range of applications in both scientific research and industry.
Propriétés
Numéro CAS |
12159-24-9 |
|---|---|
Formule moléculaire |
DyIn3 |
Poids moléculaire |
506.95 g/mol |
InChI |
InChI=1S/Dy.3In |
Clé InChI |
VAODXMAZRNUEAA-UHFFFAOYSA-N |
SMILES canonique |
[In].[In].[In].[Dy] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


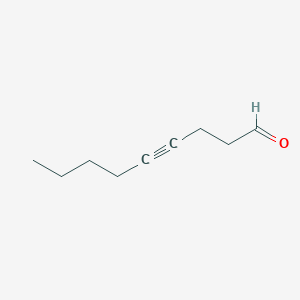
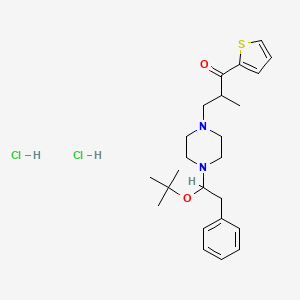
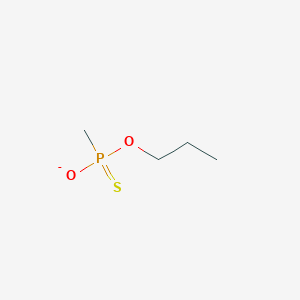
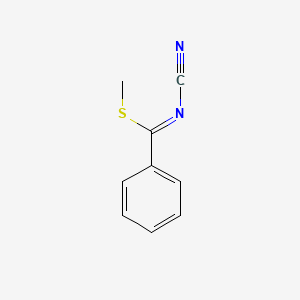

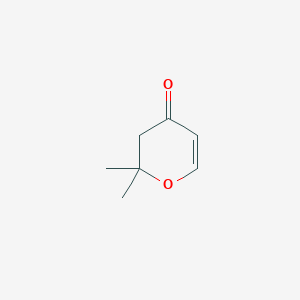
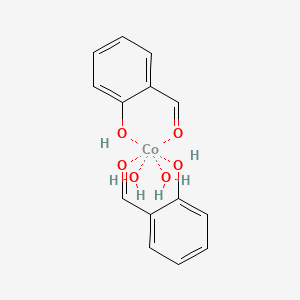
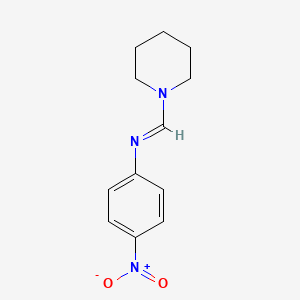
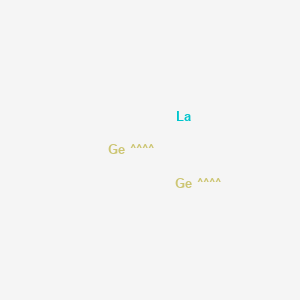
![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)
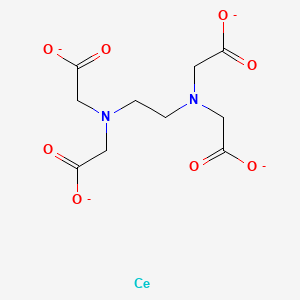
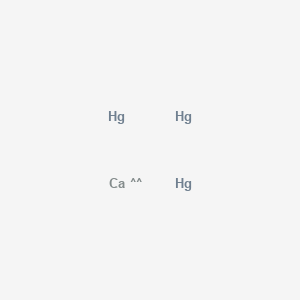

![Methyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14711870.png)
